(E)-but-2-enedioic acid;but-3-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

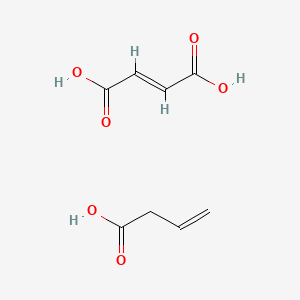

(E)-but-2-enedioic acid and but-3-enoic acid are organic compounds that belong to the family of carboxylic acids. These compounds are characterized by the presence of a carboxyl group (-COOH) and a double bond in their molecular structure. (E)-but-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid with the formula HOOC-CH=CH-COOH. But-3-enoic acid, also known as crotonic acid, is a monocarboxylic acid with the formula CH3-CH=CH-COOH. Both compounds are important in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-but-2-enedioic acid can be synthesized through the catalytic isomerization of maleic acid, which involves the use of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with temperatures ranging from 50 to 100°C. Another method involves the oxidation of succinic acid using potassium permanganate as the oxidizing agent.

But-3-enoic acid can be prepared through the aldol condensation of acetaldehyde, followed by dehydration. The reaction is carried out in the presence of a base, such as sodium hydroxide, at temperatures around 60 to 80°C. The resulting product is then purified through distillation.

Industrial Production Methods

In industrial settings, (E)-but-2-enedioic acid is produced by the catalytic oxidation of benzene or butane. The process involves the use of a vanadium pentoxide catalyst and is carried out at high temperatures (around 400°C). The resulting product is then purified through crystallization.

But-3-enoic acid is produced industrially through the hydrolysis of crotonaldehyde, which is obtained from the aldol condensation of acetaldehyde. The hydrolysis reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to succinic acid using reducing agents such as hydrogen in the presence of a nickel catalyst.

Substitution: It can undergo substitution reactions with alcohols to form esters.

But-3-enoic acid also undergoes several reactions, including:

Oxidation: It can be oxidized to form acetic acid and carbon dioxide using potassium permanganate.

Reduction: It can be reduced to butyric acid using hydrogen in the presence of a nickel catalyst.

Addition: It can undergo addition reactions with halogens to form dihaloalkanes.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, nickel catalyst.

Substitution reagents: Alcohols, acid catalysts.

Addition reagents: Halogens (chlorine, bromine).

Major Products

(E)-but-2-enedioic acid: Carbon dioxide, water, succinic acid, esters.

But-3-enoic acid: Acetic acid, carbon dioxide, butyric acid, dihaloalkanes.

Scientific Research Applications

(E)-but-2-enedioic acid and but-3-enoic acid have various applications in scientific research:

Chemistry: They are used as starting materials in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Biology: (E)-but-2-enedioic acid is used in studies related to cellular respiration and the Krebs cycle.

Medicine: (E)-but-2-enedioic acid is used in the treatment of psoriasis and multiple sclerosis. But-3-enoic acid is used in the synthesis of anti-inflammatory drugs.

Industry: (E)-but-2-enedioic acid is used in the production of food additives, such as fumarates, which act as acidity regulators. But-3-enoic acid is used in the production of resins and plasticizers.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid involves its role as an intermediate in the Krebs cycle, where it is converted to malate by the enzyme fumarase. This conversion is essential for the production of energy in the form of ATP. The molecular target of (E)-but-2-enedioic acid is the enzyme fumarase, which catalyzes the hydration of fumarate to malate.

But-3-enoic acid exerts its effects through its role as a precursor in the synthesis of various bioactive compounds. It is converted to crotonyl-CoA, which is involved in the biosynthesis of fatty acids and other metabolites. The molecular targets of but-3-enoic acid include enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.

Comparison with Similar Compounds

(E)-but-2-enedioic acid and but-3-enoic acid can be compared with other similar compounds, such as:

Maleic acid: An isomer of (E)-but-2-enedioic acid, with similar chemical properties but different spatial arrangement.

Succinic acid: A saturated dicarboxylic acid, which is the reduced form of (E)-but-2-enedioic acid.

Butyric acid: A saturated monocarboxylic acid, which is the reduced form of but-3-enoic acid.

Acrylic acid: A monocarboxylic acid with a similar structure to but-3-enoic acid, but with a different position of the double bond.

The uniqueness of (E)-but-2-enedioic acid lies in its role in the Krebs cycle and its use in medical treatments, while but-3-enoic acid is unique in its applications in the synthesis of bioactive compounds and industrial products.

Properties

Molecular Formula |

C8H10O6 |

|---|---|

Molecular Weight |

202.16 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;but-3-enoic acid |

InChI |

InChI=1S/C4H4O4.C4H6O2/c5-3(6)1-2-4(7)8;1-2-3-4(5)6/h1-2H,(H,5,6)(H,7,8);2H,1,3H2,(H,5,6)/b2-1+; |

InChI Key |

UXDVJDUPSNPOKC-TYYBGVCCSA-N |

Isomeric SMILES |

C=CCC(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C=CCC(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)

![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)